molecular formula C23H34O3 B14963716 3beta-Acetoxy-5alpha-pregn-16-en-20-one

3beta-Acetoxy-5alpha-pregn-16-en-20-one

Cat. No.: B14963716
M. Wt: 358.5 g/mol
InChI Key: YFMSIVMSEGIVCP-AREHCSORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Acetoxy-5alpha-pregn-16-en-20-one typically involves the acetylation of the corresponding hydroxyl compound. One common method includes the reaction of 3beta-hydroxy-5alpha-pregn-16-en-20-one with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3beta-Acetoxy-5alpha-pregn-16-en-20-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

3beta-Acetoxy-5alpha-pregn-16-en-20-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3beta-Acetoxy-5alpha-pregn-16-en-20-one involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can modulate the activity of steroid receptors and enzymes involved in steroid metabolism. Additionally, it may act as a positive allosteric modulator of GABAA receptors, enhancing their activity and producing potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3beta-Hydroxy-5alpha-pregn-16-en-20-one: The hydroxyl analog of 3beta-Acetoxy-5alpha-pregn-16-en-20-one.

    3beta-Acetoxy-5alpha-pregnan-20-one: A similar compound with a different double bond position.

    Allopregnenolone: A related compound known for its neuroactive properties.

Uniqueness

This compound is unique due to its specific acetoxy group at the 3beta position and the double bond at the 16-en position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(5S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3/t16-,17?,18?,20?,21?,22?,23?/m0/s1

InChI Key

YFMSIVMSEGIVCP-AREHCSORSA-N

Isomeric SMILES

CC(=O)C1=CCC2C1(CCC3C2CC[C@@H]4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

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